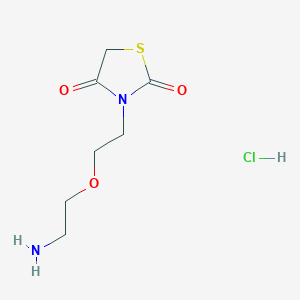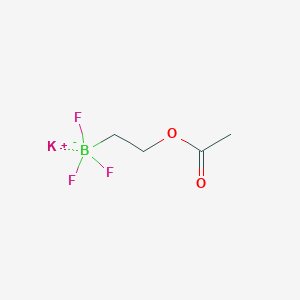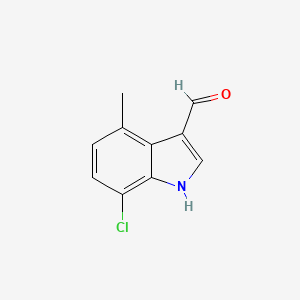
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Descripción general
Descripción
“3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 . It is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic five-membered moiety that is present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The Inchi Code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .Chemical Reactions Analysis
Thiazolidine motifs are intriguing due to their synthetic chemistry. They are used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 224.64 .Aplicaciones Científicas De Investigación
Thiazolidinediones and Biological Potential
The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, including glitazones (1,3-thiazolidine-2,4-diones), have demonstrated significant pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential activities against various diseases, indicating a promising future in medicinal chemistry. The synthesis methodologies for these nuclei have evolved since the mid-nineteenth century, with a focus on green chemistry due to environmental concerns. The biological potential of these compounds is supported by their structure and stability, offering great pharmacological importance (Santos, Jones Junior, & Silva, 2018).
Molecular Pharmacology of PPARγ Agonists
The identification of the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ) as a target for thiazolidine-2,4-dione class of antihyperglycaemic agents has led to the development of novel PPARγ pharmacophores. This discovery opens avenues for treating Type 2 diabetes and potentially other metabolic disorders characterized by excess cardiovascular risk (Rami & Smith, 2000).
Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione (TZD) scaffolds have been explored for their potential as PTP 1B inhibitors, targeting the negative regulator of insulin signaling to treat Type 2 diabetes mellitus (T2DM). Structural modifications to optimize potential PTP 1B inhibitors have been investigated, revealing specific pharmacophoric features crucial for designing potent inhibitors (Verma, Yadav, & Thareja, 2019).
Metabolic and Anti-Cancer Effects
TZDs, acting as PPARγ agonists, not only have metabolic effects beneficial for treating metabolic syndrome and type 2 diabetes but also possess anti-cancer effects. Interestingly, the anti-cancer effects of TZDs do not correlate well with PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is known to be aberrantly regulated in various cancers (Mughal, Kumar, & Vikram, 2015).
Mecanismo De Acción
Target of Action
The primary target of “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions .
Mode of Action
“this compound” interacts with its target, PPAR-γ, to improve insulin resistance . The E/F domain near the AF-2 region, also called the ligand-binding domain (LBD), is used to specify the ligand and also activates the binding of PPAR to PPRE, thereby promoting the targeted gene expression .
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This results in enhanced glucose uptake and utilization, leading to a decrease in blood glucose levels .
Pharmacokinetics
Thiazolidine derivatives in general have been shown to have good selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of “this compound” is the improvement of insulin resistance, leading to a decrease in blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes mellitus .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNXQPZUFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)








![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)



![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)